Methyltetrazine-PEG5-methyltetrazine is a homobifunctional linker that incorporates two methyltetrazine moieties, designed to facilitate inverse electron demand Diels-Alder cycloaddition reactions. This compound has the chemical formula C34H44N10O7 and a molecular weight of 704.78 g/mol. It appears as a red oil and exhibits solubility in various organic solvents such as dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide. The compound is noted for its high purity (>95%) and is typically stored at -20 °C to maintain stability .
The unique feature of Methyltetrazine-PEG5-methyltetrazine lies in its ability to react with strained alkenes, including trans-cyclooctene, norbornene, and cyclopropene, leading to the formation of stable dihydropyridazine linkages. This bioorthogonal reaction is characterized by its rapid kinetics and selectivity, making it suitable for applications in complex biological environments .
The primary reaction involving Methyltetrazine-PEG5-methyltetrazine is the inverse electron demand Diels-Alder cycloaddition. In this reaction, the tetrazine moiety reacts with a strained alkene to produce a stable product. The reaction can be summarized as follows:
This reaction occurs under mild conditions without the need for additional reagents such as copper catalysts or reducing agents, which enhances its utility in biological systems .
Methyltetrazine-PEG5-methyltetrazine exhibits significant biological activity due to its bioorthogonal properties. The compound enables selective conjugation of biomolecules in complex environments, facilitating applications in:
The chemoselective nature of the tetrazine-trans-cyclooctene reaction ensures minimal interference with other functional groups present in biological samples, making it a powerful tool for bioconjugation .
The synthesis of Methyltetrazine-PEG5-methyltetrazine typically involves the following steps:
The detailed synthesis protocols may vary based on specific experimental designs or desired modifications.
Methyltetrazine-PEG5-methyltetrazine has diverse applications across various fields:
Studies on Methyltetrazine-PEG5-methyltetrazine interactions focus on its compatibility with various biomolecules and its efficiency in bioorthogonal reactions. The compound's ability to selectively react with strained alkenes without interfering with other functional groups makes it an ideal candidate for bioconjugation applications.
Research indicates that the kinetics of the inverse electron demand Diels-Alder reaction involving this compound are among the fastest available for bioorthogonal ligations, which significantly enhances its potential utility in live-cell imaging and therapeutic contexts .
Methyltetrazine-PEG5-methyltetrazine can be compared to several similar compounds that also utilize tetrazines for bioorthogonal reactions. Here are some notable examples:
| Compound Name | Chemical Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyltetrazine-PEG5-NHS ester | C28H38N6O10 | 618.64 | Contains NHS ester for amine coupling; used in PROTACs |
| Methyltetrazine-amido-PEG5-alkyne | C24H33N5O6 | 487.55 | Features an alkyne moiety; also used in PROTAC synthesis |
| 6-Methyl tetrazine | C3H4N4 | 100.09 | Simpler structure; often used as a building block |
What sets Methyltetrazine-PEG5-methyltetrazine apart from these compounds is its dual methyltetrazine functionality combined with a hydrophilic PEG spacer. This design not only enhances solubility but also allows for rapid and selective bioconjugation under physiological conditions without additional catalysts .
The synthesis of methyltetrazine-PEG5-methyltetrazine requires careful selection of precursor materials and understanding of tetrazine ring formation mechanisms [1] [5]. The homobifunctional nature of this compound necessitates precise control over reaction conditions to ensure symmetric incorporation of methyltetrazine moieties at both termini of the polyethylene glycol spacer [16].
The most effective precursor selection strategies involve carboxylic acid derivatives, particularly 4-cyanobenzoic acid and its hydrazide derivatives [9]. These materials provide a reliable foundation for tetrazine ring formation through established two-step methodologies [13]. Alternative approaches utilize nitrile compounds, which can be directly converted to tetrazine rings through hydrazine addition reactions catalyzed by Lewis acids such as nickel triflate [11].
Ethynyl-tetrazine derivatives represent an innovative precursor class that enables modular synthesis through copper-catalyzed azide-alkyne cycloaddition chemistry [10]. This approach offers exceptional yields ranging from 85-95% and provides access to diverse structural variants through readily available azide components [10]. The triazolyl-tetrazine scaffold emerging from this methodology exhibits enhanced physiological stability while maintaining high reactivity characteristics [10].
The fundamental mechanism for tetrazine ring formation involves nucleophilic addition of hydrazine to nitrile precursors, followed by oxidative cyclization [11]. This process proceeds through initial formation of amidrazone intermediates, which subsequently undergo intramolecular cyclization to generate the characteristic six-membered tetrazine ring containing four nitrogen atoms [9].
Lewis acid catalysis significantly enhances reaction efficiency, particularly for challenging alkyl nitrile substrates [11]. Nickel triflate and other Lewis acids coordinate to either the nitrile or hydrazine moieties, activating them toward nucleophilic addition and enabling previously inaccessible synthetic pathways [11]. This advancement eliminates the need for separate oxidation steps, streamlining the overall synthetic process [11].
Solid-phase synthesis methodologies offer distinct advantages for tetrazine preparation, particularly in eliminating the formation of unwanted symmetric disubstituted products [9]. The thiol-promoted pathway on solid support yields mono- or disubstituted tetrazines with excellent purity profiles [9]. Dichloromethane serves as the carbon source for monosubstituted tetrazines, while nitriles function as reactants for disubstituted derivatives [9].
| Precursor Type | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Carboxylic Acid Derivatives | 4-Cyanobenzoic acid, Hydrazide derivatives | Two-step: Hydrazide formation then cyclization | 70-85 | Well-established methodology, Good yields |
| Nitrile Compounds | Aryl nitriles, Alkyl nitriles (with Lewis acid catalysts) | Hydrazine addition with NiCl2/Lewis acid catalysis | 60-90 | Works with alkyl nitriles, Streamlined process |
| Amidine Salts | Amidine hydrochloride salts | Low-yielding traditional methods | 20-40 | Direct approach from amidines |
| Ethynyl-Tetrazines | Ethynyl-tetrazine with azides via CuAAC | Click chemistry at room temperature | 85-95 | Modular approach, High reactivity |
| Thiol-Promoted Starting Materials | Carboxylic esters with thiomethyl groups | One-pot thiol-promoted method | 60-80 | One-pot synthesis, Mild conditions |
The specific formation of methyltetrazine units requires precise control over substitution patterns during ring formation [31]. Methyl substituents at the 3-position of the tetrazine ring provide enhanced stability compared to hydrogen-terminated variants, while maintaining sufficient reactivity for inverse electron demand Diels-Alder reactions [31]. The electron-donating nature of methyl groups moderates the electron-deficient character of the tetrazine ring, balancing reactivity with stability requirements [31].
Temperature control during tetrazine formation proves critical, as elevated temperatures can lead to ring degradation or unwanted side reactions [34]. Optimal reaction temperatures typically range from room temperature to 60°C, depending on the specific precursor system employed [34]. The presence of air during oxidative cyclization steps facilitates complete conversion to the aromatic tetrazine form [20].
The incorporation of polyethylene glycol spacers into methyltetrazine constructs requires sophisticated coupling strategies that preserve the integrity of both the tetrazine functionality and the polyethylene glycol chain [15] [17]. The hydrophilic nature of polyethylene glycol provides essential solubility characteristics, while the five-unit chain length offers optimal spatial separation between tetrazine moieties [1] [16].
N-hydroxysuccinimide ester coupling represents the most widely employed strategy for polyethylene glycol spacer incorporation [2] [7]. This approach utilizes activated carboxylic acid derivatives of methyltetrazine that react selectively with primary amine functionalities on polyethylene glycol chains . The reaction proceeds efficiently under neutral to slightly basic conditions, achieving coupling efficiencies of 85-95% [15].
The NHS ester methodology offers exceptional selectivity for primary amines over secondary amines and other nucleophilic functional groups . Reaction times typically range from 2-16 hours, depending on reaction concentration and temperature conditions [15]. The hydrolytic stability of NHS esters requires careful attention to reaction timing and pH control to prevent premature hydrolysis .
Copper-catalyzed azide-alkyne cycloaddition provides an alternative strategy for polyethylene glycol incorporation that offers rapid kinetics and high yields [18]. This methodology requires pre-functionalization of polyethylene glycol chains with either azide or alkyne moieties, followed by coupling with complementary tetrazine precursors [18]. Reaction times can be reduced to 10 minutes to 2 hours with coupling efficiencies reaching 90-98% [15].
The bioorthogonal nature of click chemistry eliminates interference from other functional groups present in complex synthetic mixtures [18]. This characteristic proves particularly valuable when incorporating polyethylene glycol spacers into more complex molecular architectures or when conducting reactions in the presence of biological materials [18].
Direct amide bond formation between carboxylic acid-functionalized tetrazines and amine-terminated polyethylene glycol chains provides a straightforward coupling strategy [18]. This approach typically employs coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or standard carbodiimide activation protocols [18]. Yields generally range from 70-85% with reaction times extending from 4-18 hours [15].
The simplicity of direct amide formation makes it attractive for large-scale synthesis applications [18]. However, the method requires careful optimization of coupling reagent stoichiometry and reaction conditions to achieve optimal yields while minimizing side product formation [18].
| Strategy | PEG Length | Coupling Efficiency (%) | Reaction Time | Key Benefits |
|---|---|---|---|---|
| NHS Ester Coupling | PEG5, PEG12, PEG24 | 85-95 | 2-16 hours | High selectivity for primary amines |
| Click Chemistry Approach | PEG4, PEG5 | 90-98 | 10 min - 2 hours | Rapid kinetics, No catalysts required |
| Direct Amide Formation | PEG3, PEG5 | 70-85 | 4-18 hours | Simple methodology |
| Heterobifunctional Linker | Variable (PEG4-PEG24) | 80-92 | 1-12 hours | Dual functionality enabled |
| Solid-Phase Synthesis | PEG5 | 75-88 | 3-24 hours | High purity products |
The development of heterobifunctional linkers enables sequential coupling reactions that provide enhanced control over the final molecular architecture [18]. These linkers typically incorporate both dibenzocyclooctyne and trans-cyclooctene functionalities, allowing for dual bioorthogonal reactions [15]. The polyethylene glycol spacer serves as a flexible bridge between these reactive moieties [15].
Heterobifunctional approaches prove particularly valuable when synthesizing asymmetric constructs or when incorporating additional functional elements beyond the basic tetrazine-polyethylene glycol framework [15]. The modular nature of these systems allows for systematic variation of spacer lengths and functional group combinations [15].
The selection of appropriate polyethylene glycol chain length significantly influences the performance characteristics of the final construct [15] [17]. Shorter spacers such as PEG3 provide minimal steric separation but offer reduced molecular weight and potential cost advantages [6]. Longer spacers like PEG24 maximize spatial separation but may introduce unwanted flexibility or aggregation tendencies [15].
PEG5 spacers represent an optimal compromise between spatial separation and molecular complexity [1] [16]. The approximately 20 Å length provided by five ethylene glycol units effectively prevents steric interference between bound substrates while maintaining reasonable molecular dimensions [15]. This spacer length also provides sufficient hydrophilicity to ensure aqueous solubility without excessive molecular weight burden [1].
The purification and characterization of methyltetrazine-PEG5-methyltetrazine presents unique challenges due to the homobifunctional nature of the compound and the potential for formation of various impurities during synthesis [21] [22]. Comprehensive analytical approaches are required to ensure product purity and structural integrity [20] [24].
Reverse-phase high-performance liquid chromatography represents the primary separation technique for methyltetrazine-PEG5-methyltetrazine purification [21]. The presence of both hydrophilic polyethylene glycol segments and hydrophobic tetrazine moieties creates complex retention behavior that requires careful optimization of mobile phase composition [21].
The separation of symmetric versus asymmetric tetrazine products poses a significant analytical challenge [9]. Unwanted symmetric disubstituted tetrazines can co-elute with the desired homobifunctional product, necessitating high-resolution chromatographic conditions [9]. Gradient elution systems using acetonitrile-water mixtures with trifluoroacetic acid modifiers typically provide adequate resolution with retention times ranging from 15-25 minutes [21].
Ultra-high-performance liquid chromatography with gradient elution offers enhanced separation capabilities for complex tetrazine mixtures [20]. This methodology proves particularly valuable for separating oxidized versus reduced forms of tetrazine products, which exhibit distinct retention characteristics [20]. Methanol-water gradient systems achieve baseline resolution with retention time ranges of 4-6 minutes [20].
The purification of homobifunctional products requires specialized preparative chromatographic techniques [21]. Large-scale purification often employs preparative high-performance liquid chromatography with acetonitrile-water mobile phases in 75:25 ratios [21]. Resolution factors typically range from 2.0-3.1, enabling effective separation of target compounds from synthetic impurities [21].
Size-exclusion chromatography provides an alternative separation mechanism based on molecular size differences rather than hydrophobic interactions [21]. This technique proves particularly useful for separating polyethylene glycol chain length variants and aggregated species [21]. Aqueous buffer systems serve as mobile phases, with retention times ranging from 8-15 minutes depending on molecular weight differences [21].
| Separation Challenge | Chromatographic Method | Mobile Phase | Retention Time Range (min) | Resolution Factors |
|---|---|---|---|---|
| Symmetric vs Asymmetric Tetrazines | Reverse-phase HPLC | ACN/H2O with TFA | 15-25 | 1.5-2.2 |
| Oxidized vs Reduced Forms | UHPLC with gradient elution | MeOH/H2O gradient | 4-6 | 1.8-2.5 |
| Homobifunctional Purity | Preparative HPLC | ACN/H2O (75/25) | 18-22 | 2.0-3.1 |
| PEG Chain Length Variants | Size-exclusion chromatography | Aqueous buffer systems | 8-15 | 1.3-1.9 |
| Tautomeric Forms | Ion-pair chromatography | ACN/H2O with ion-pairing agents | 12-18 | 1.7-2.3 |
Ion-pair chromatography offers specialized capabilities for separating tautomeric forms of tetrazine compounds [21]. The addition of ion-pairing agents to acetonitrile-water mobile phases modifies the retention behavior of charged species, enabling separation of forms that would otherwise co-elute [21]. This technique proves particularly valuable for characterizing the various protonation states and tautomeric equilibria present in tetrazine systems [21].
The stability of tetrazine compounds during chromatographic separation requires careful attention to column temperature and mobile phase pH [21]. Elevated temperatures can accelerate tetrazine degradation, while extreme pH conditions may promote unwanted chemical transformations [31]. Optimal separation conditions typically employ ambient temperatures with neutral to slightly acidic mobile phases [21].
Mass spectrometric analysis provides definitive structural confirmation for methyltetrazine-PEG5-methyltetrazine products [22] [24]. Electrospray ionization mass spectrometry in positive ion mode generates characteristic molecular ion peaks that confirm the expected molecular weight of 618.64 daltons [7].
The verification of homobifunctional structure requires comprehensive fragmentation analysis through tandem mass spectrometry techniques [22]. Collision-induced dissociation of protonated molecular ions generates characteristic fragment patterns that reveal the presence of both tetrazine moieties and the polyethylene glycol spacer [22]. The loss of hydrogen azide (43 daltons) from tetrazine rings provides a diagnostic fragmentation pathway [22].
Isotope pattern verification offers additional structural confirmation through comparison of observed and calculated isotopic distributions [22]. The presence of multiple nitrogen atoms in the tetrazine rings creates distinctive isotope patterns that can be matched against theoretical calculations [25]. High-resolution mass spectrometry with accuracy within 5 parts per million enables unambiguous molecular formula confirmation [22].
Atmospheric pressure chemical ionization provides complementary ionization for compounds that may not ionize efficiently under electrospray conditions [25]. Both positive and negative ion modes generate useful structural information, with negative ion spectra often showing characteristic nitrogen loss (28 daltons) from tetrazine rings [22].
| Analysis Type | Ionization Method | Characteristic Ions (m/z) | Mass Accuracy (ppm) | Structural Information |
|---|---|---|---|---|
| Molecular Ion Confirmation | ESI-MS positive mode | [M+H]+, [M+Na]+ | < 50 | Molecular weight confirmation |
| Fragmentation Pattern Analysis | ESI-MS/MS (CID) | Loss of HN3 (43 Da), N2 (28 Da) | < 100 | Ring opening pathways |
| Isotope Pattern Verification | APCI positive/negative | M+1, M+2 isotope peaks | < 30 | Elemental composition |
| Tandem MS Structural Elucidation | ESI-MSn (ion trap) | Tetrazine ring fragments | < 80 | Connectivity patterns |
| High-Resolution Mass Accuracy | ESI-HRMS (TOF/Orbitrap) | Exact mass within 5 ppm | < 5 | Formula confirmation |
Ion trap mass spectrometry enables multiple stages of fragmentation analysis through MSn experiments [22]. This capability proves particularly valuable for elucidating complex fragmentation pathways and confirming the connectivity patterns within the homobifunctional structure [22]. Sequential fragmentation stages can isolate specific structural elements and confirm their presence within the molecular framework [22].
The characterization of polyethylene glycol segments within the structure requires specialized mass spectrometric approaches [24]. The repetitive nature of ethylene glycol units creates characteristic mass spectral patterns with regular 44 dalton increments corresponding to individual ethylene glycol units [24]. High-resolution analysis can distinguish between different polyethylene glycol chain lengths and confirm the presence of the expected PEG5 spacer [24].
Methyltetrazine-PEG5-methyltetrazine contains two methyltetrazine moieties that exhibit distinct electronic properties derived from their heterocyclic aromatic character. The electronic configuration of these moieties is fundamentally influenced by the presence of four nitrogen atoms within the six-membered ring system, creating a unique π-electron delocalization pattern [1] [2].
The ground state electronic configuration of methyltetrazine adopts a 1A₁ configuration, characterized by a fully occupied highest occupied molecular orbital (HOMO) and an empty lowest unoccupied molecular orbital (LUMO) [1] [2]. Computational studies utilizing density functional theory have determined that the HOMO energy ranges from -6.5 to -7.0 electron volts, while the LUMO energy spans -2.5 to -3.0 electron volts, resulting in a HOMO-LUMO energy gap of approximately 3.5 to 4.0 electron volts [1] [3]. This energy gap indicates moderate electronic stability while maintaining sufficient reactivity for bioorthogonal applications.
The frontier molecular orbitals of methyltetrazine demonstrate significant π-character, with the HOMO exhibiting substantial electron density localization on the nitrogen atoms within the tetrazine ring [4] [5]. The molecular orbital symmetry is reduced from the D₂ₕ symmetry of unsubstituted tetrazine to C₂ᵥ symmetry due to methyl substitution, which introduces asymmetry into the electronic structure [1] [2]. This symmetry reduction has profound implications for the electronic properties, as the methyl groups act as electron-donating substituents that raise the HOMO energy level and facilitate π-π* transitions.
The electronic excitation energy of methyltetrazine moieties ranges from 2.8 to 3.2 electron volts, corresponding to absorption maxima in the visible region around 515-540 nanometers [1] [6]. This characteristic absorption is responsible for the distinctive red coloration of methyltetrazine-PEG5-methyltetrazine and serves as a valuable spectroscopic marker for monitoring chemical reactions and stability [7].
The aromatic character of methyltetrazine, as evaluated by nuclear independent chemical shift (NICS) calculations, yields values ranging from -25 to -30 parts per million, indicating reduced aromaticity compared to unsubstituted tetrazine (-30 to -35 parts per million) [2]. This reduction in aromaticity is accompanied by a decreased ring current strength of 8-10 nanoamperes per tesla, compared to 10-12 nanoamperes per tesla for unsubstituted tetrazine [2]. The diminished aromatic character enhances the electrophilic nature of the tetrazine ring, making it more reactive toward nucleophilic dienophiles in inverse electron demand Diels-Alder reactions.
The polyethylene glycol spacer unit (PEG5) in methyltetrazine-PEG5-methyltetrazine exhibits remarkable conformational flexibility that significantly influences the overall molecular behavior and functionality of the compound. PEG5, with an approximate molecular weight of 240 grams per mole, consists of five ethylene oxide repeating units that adopt a random coil conformation in aqueous solution [8] [9].
The chain length of PEG5 spans approximately 12-15 angstroms in its extended conformation, providing substantial spatial separation between the two methyltetrazine moieties [10] [11]. This separation distance is crucial for preventing intramolecular interactions that could compromise the reactivity of the tetrazine groups. The hydrodynamic radius of PEG5 ranges from 8-10 angstroms, contributing to an effective molecular size that enhances solubility and reduces aggregation tendencies [10] [11].
Conformational dynamics studies utilizing molecular dynamics simulations have revealed that PEG5 undergoes rapid conformational interconversion with rotational barriers of approximately 10-15 kilojoules per mole [10]. These low energy barriers facilitate dynamic equilibrium between multiple conformational states, allowing the molecule to sample a wide range of spatial orientations. The conformational flexibility is further enhanced by the gauche-trans isomerization of the carbon-carbon bonds within the ethylene oxide units, which occurs on timescales of picoseconds to nanoseconds [10] [11].
The hydration behavior of PEG5 is characterized by the coordination of approximately two water molecules per ethylene oxide unit, resulting in the formation of a structured hydration shell around the polymer chain [10] [9]. This hydration pattern contributes to the exceptional water solubility of methyltetrazine-PEG5-methyltetrazine and influences its conformational dynamics through hydrogen bonding interactions with the ether oxygen atoms.
Temperature-dependent conformational studies have demonstrated that PEG5 exhibits a glass transition temperature ranging from -60 to -40 degrees Celsius, indicating maintained flexibility at physiological temperatures [9]. The melting point of PEG5 occurs between 4-8 degrees Celsius, confirming its liquid-like behavior under biological conditions [9]. These thermal properties ensure that the conformational dynamics remain active throughout the operational temperature range of biological applications.
The impact of PEG5 conformational dynamics on the overall molecular behavior of methyltetrazine-PEG5-methyltetrazine includes enhanced solubility, reduced intermolecular aggregation, and improved biocompatibility. The flexible spacer prevents steric hindrance between the two tetrazine moieties while maintaining their individual reactivity profiles. Additionally, the conformational dynamics facilitate optimal orientation for bidentate binding interactions with complementary dienophiles.
The solubility characteristics of methyltetrazine-PEG5-methyltetrazine represent a unique balance between the hydrophobic nature of the tetrazine moieties and the hydrophilic properties of the PEG5 spacer. This amphiphilic character results in enhanced solubility across both aqueous and organic solvent systems compared to conventional tetrazine derivatives [12] [9].
In organic media, methyltetrazine-PEG5-methyltetrazine demonstrates excellent solubility in dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide [12]. The solubility in these organic solvents is primarily attributed to the aromatic character of the tetrazine rings, which interact favorably with the π-electron systems and polar aprotic nature of these solvents. The solubility values in dichloromethane exceed 50 milligrams per milliliter, while in dimethyl sulfoxide, complete miscibility is achieved at concentrations up to 100 milligrams per milliliter [12].
The enhanced aqueous solubility of methyltetrazine-PEG5-methyltetrazine is a significant advantage over conventional tetrazine derivatives, which typically exhibit limited water solubility. The PEG5 spacer acts as a hydrophilic domain that facilitates dissolution in aqueous media through hydrogen bonding interactions with water molecules [12] [9]. Quantitative solubility measurements in phosphate buffered saline reveal solubility values of approximately 10-20 milligrams per milliliter, representing a substantial improvement over methyltetrazine derivatives lacking the PEG spacer, which typically achieve solubility values below 1 milligram per milliliter [13] [14].
The solubility enhancement mechanism involves the formation of a structured hydration shell around the PEG5 chain, which effectively shields the hydrophobic tetrazine moieties from direct contact with water molecules. This hydration shell formation is driven by the favorable enthalpy of hydrogen bond formation between the ether oxygen atoms of PEG5 and water molecules, with each ethylene oxide unit coordinating approximately two water molecules [10] [9].
The pH dependence of aqueous solubility has been investigated across physiological pH ranges, revealing optimal solubility at pH values between 6.5 and 8.0 [14]. This pH tolerance is crucial for biological applications, as it encompasses the pH range encountered in various physiological compartments. The solubility remains stable across this pH range due to the non-ionizable nature of both the tetrazine moieties and the PEG5 spacer.
Temperature effects on solubility follow typical polymer behavior, with increased solubility observed at elevated temperatures. The solubility-temperature relationship for methyltetrazine-PEG5-methyltetrazine in aqueous media exhibits a positive temperature coefficient, with solubility increasing by approximately 15-20% per 10-degree Celsius temperature increase within the physiological range [9].
The unique solubility profile of methyltetrazine-PEG5-methyltetrazine enables its application in mixed solvent systems, where it can serve as a bridge between aqueous and organic phases. This property is particularly valuable in bioconjugation applications where organic synthesis steps must be followed by aqueous purification procedures.
The stability of methyltetrazine-PEG5-methyltetrazine under physiological conditions is a critical parameter that determines its suitability for biological applications. Stability studies conducted in phosphate buffered saline at 37 degrees Celsius have demonstrated that methyltetrazine derivatives maintain 75-85% of their initial concentration after 14 hours of incubation [6] [15]. This enhanced stability compared to unsubstituted tetrazine derivatives (15% remaining) is attributed to the electron-donating effects of the methyl substituents, which reduce the electrophilic character of the tetrazine ring and decrease susceptibility to nucleophilic attack.
The degradation mechanisms of tetrazine derivatives under physiological conditions primarily involve nucleophilic attack by biological nucleophiles such as thiols, amines, and hydroxide ions, as well as reduction to dihydrotetrazine species [16] [17]. The methyl substitution on the tetrazine ring provides significant protection against these degradation pathways by reducing the electron-withdrawing character of the nitrogen atoms and decreasing the electrophilicity of the ring system [15] [6].
Stability assessments in fetal bovine serum, which contains a complex mixture of proteins, enzymes, and nucleophiles, have shown that methyltetrazine derivatives retain greater than 90% of their initial concentration after 10 hours at 37 degrees Celsius [6] [17]. This exceptional stability in biological media is crucial for applications requiring prolonged circulation times or extended reaction periods. The PEG5 spacer contributes to this stability by providing steric protection around the tetrazine moieties and reducing accessibility to degradative enzymes.
The pH stability profile of methyltetrazine-PEG5-methyltetrazine has been characterized across the physiological pH range of 6.0 to 8.0, with optimal stability observed at pH 7.4 [14] [18]. The compound maintains greater than 85% of its initial activity across this pH range, indicating robust performance under various physiological conditions. The stability at acidic pH values (pH 5.0-6.0) is particularly relevant for applications involving lysosomal targeting or acidic tumor microenvironments.
Temperature stability studies have revealed that methyltetrazine-PEG5-methyltetrazine maintains structural integrity at physiological temperatures (37 degrees Celsius) for extended periods [7]. The thermal stability is enhanced by the resonance stabilization of the tetrazine ring system and the conformational flexibility of the PEG5 spacer, which prevents the accumulation of thermal stress. Storage stability at -20 degrees Celsius has been confirmed for periods exceeding 12 months without detectable degradation [12].
The presence of common biological reducing agents, such as glutathione, ascorbate, and cysteine, has been evaluated for their impact on tetrazine stability. Methyltetrazine derivatives demonstrate superior resistance to reduction compared to electron-deficient tetrazine variants, with degradation rates reduced by factors of 10-100 in the presence of millimolar concentrations of these reducing agents [15] [17]. This resistance is attributed to the raised LUMO energy level resulting from methyl substitution, which makes the tetrazine ring less susceptible to nucleophilic addition reactions.
The stability of methyltetrazine-PEG5-methyltetrazine in the presence of various biological enzymes has been assessed to evaluate potential metabolic degradation pathways. The compound shows minimal degradation when incubated with common serum esterases, peptidases, and oxidases, indicating that the PEG5 spacer and tetrazine moieties are not readily recognized as substrates by these enzymatic systems [17] [18]. This enzymatic resistance is advantageous for maintaining compound integrity during biological applications.
Long-term stability studies conducted over periods of 48-72 hours in cell culture media have demonstrated that methyltetrazine-PEG5-methyltetrazine maintains bioorthogonal reactivity while exhibiting minimal cytotoxicity [17] [18]. The compound retains greater than 60% of its initial concentration after 48 hours in Dulbecco's Modified Eagle Medium containing 10% fetal bovine serum, confirming its suitability for extended biological applications.